molecular formula C18H15NO5S B12167521 N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Katalognummer: B12167521
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: WNIIBOTTYOHEHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a benzenesulfonyl group, and a carboxamide functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized via the Pechmann condensation reaction. The benzenesulfonyl group is then introduced through sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base such as pyridine . The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using appropriate amines and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The benzenesulfonyl group can interact with amino acid residues in the enzyme, while the chromene core can stabilize the binding through π-π interactions . Additionally, the carboxamide group can form hydrogen bonds with the enzyme’s active site residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chromene core, benzenesulfonyl group, and carboxamide functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C18H15NO5S

Molekulargewicht

357.4 g/mol

IUPAC-Name

N-[2-(benzenesulfonyl)ethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H15NO5S/c20-17(15-12-13-6-4-5-9-16(13)24-18(15)21)19-10-11-25(22,23)14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,19,20)

InChI-Schlüssel

WNIIBOTTYOHEHP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C2=CC3=CC=CC=C3OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.